N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide
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Overview
Description
N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with appropriate amines and carboxylic acid derivatives. For example, the reaction of piperidine-4-carboxylic acid with 2-(methyl(phenyl)amino)ethylamine under suitable conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve large-scale reactions using optimized conditions to ensure high yields and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar core structure but lacking the additional functional groups.
N-phenylpiperidine: Similar structure with a phenyl group attached to the nitrogen atom.
N-methylpiperidine: Similar structure with a methyl group attached to the nitrogen atom.
Uniqueness
N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-[2-(N-methylanilino)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C15H23N3O/c1-18(14-5-3-2-4-6-14)12-11-17-15(19)13-7-9-16-10-8-13/h2-6,13,16H,7-12H2,1H3,(H,17,19) |
InChI Key |
AJXDRWPCUBUOLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCNC(=O)C1CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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